molecular formula C28H22Cl2N2O2S3 B2900716 2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide CAS No. 882079-16-5

2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2900716
CAS No.: 882079-16-5
M. Wt: 585.58
InChI Key: MKTGKMRMRNASGC-UHFFFAOYSA-N
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Description

2-({4-[(4-{[2-(3-Chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide is a polyfunctional acetamide derivative characterized by a tripartite sulfanyl-bridged aromatic core and dual 3-chlorophenyl substituents. This compound’s structural complexity arises from three interconnected phenyl rings linked via sulfanyl (–S–) groups, with an acetamide moiety terminating at a 3-chloroaniline group. Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-[4-[4-[2-(3-chloroanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O2S3/c29-19-3-1-5-21(15-19)31-27(33)17-35-23-7-11-25(12-8-23)37-26-13-9-24(10-14-26)36-18-28(34)32-22-6-2-4-20(30)16-22/h1-16H,17-18H2,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTGKMRMRNASGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chlorophenyl vs. Methyl/Methoxyphenyl Derivatives

  • 2-Chloro-N-(3-methylphenyl)acetamide (): This simpler acetamide features a single chlorophenyl group and a meta-methyl substituent. Crystallographic studies reveal that the N–H bond adopts a syn conformation relative to the methyl group, contrasting with the anti conformation observed in nitro-substituted analogs.
  • 2-{[2-(Acetylamino)phenyl]sulfanyl}-N-(4-chlorophenyl)acetamide (): This analog substitutes one sulfanyl-bridged phenyl ring with an acetylamino group. The para-chlorophenyl group may confer distinct electronic effects compared to the title compound’s meta-chloro configuration .

Heterocyclic vs. Aromatic Core Modifications

  • 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): This compound replaces the tri-phenyl scaffold with a thieno-pyrimidinone heterocycle. The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the title compound’s purely chlorinated system .

Hydrogen Bonding and Crystal Packing

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide () : This sulfonamide derivative forms a 3D network via N–H⋯O hydrogen bonds, a feature shared with the title compound’s acetamide group. However, the sulfamoyl group (–SO2NH–) in this analog provides additional hydrogen-bonding sites, which could influence crystallinity and thermal stability .
  • 2-Chloro-N-(3-nitrophenyl)acetamide (): The anti conformation of the N–H bond relative to the nitro group contrasts with the syn conformation in methyl-substituted analogs. This highlights how electron-withdrawing substituents (e.g., –NO2 vs. –Cl) can dictate molecular geometry and intermolecular interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
2-({4-[(4-{[2-(3-Chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide Not provided Not provided Tri-sulfanyl bridges, dual 3-chlorophenyl High steric bulk, potential enzyme inhibition N/A
2-Chloro-N-(3-methylphenyl)acetamide C9H10ClNO 183.63 Meta-methyl, chloro Syn N–H conformation
2-{[2-(Acetylamino)phenyl]sulfanyl}-N-(4-chlorophenyl)acetamide C16H15ClN2O2S 334.82 Acetylamino, para-chlorophenyl Reduced steric hindrance
N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C23H20ClN3O3S2 486.0 Methoxybenzyl, thieno-pyrimidine Enhanced polarity

Table 2: Hydrogen-Bonding Patterns in Crystal Structures

Compound Name Hydrogen Bonds Crystal Packing References
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide N–H⋯O, C–H⋯O 3D network via intermolecular bonds
2-Chloro-N-(3-nitrophenyl)acetamide N–H⋯O (anti conformation) Layered structure along a-axis

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with sulfonation of 3-chloroaniline to form intermediates with sulfonamide or sulfanyl groups. For example:

  • Step 1: React 3-chloroaniline with thioglycolic acid to introduce the sulfanylacetamide backbone .
  • Step 2: Couple intermediates via nucleophilic aromatic substitution (NAS) using triethylamine as a base to link phenyl rings and sulfanyl groups .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reactions with TLC and confirm purity via HPLC .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for sulfanyl (-S-), acetamide (-CONH-), and chlorophenyl protons. For instance, the acetamide NH proton typically appears at δ 10.2–10.8 ppm .
  • IR Spectroscopy: Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and sulfanyl (C-S stretch at ~650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Advanced: How can conflicting bioactivity data (e.g., cytotoxicity vs. efficacy) be resolved in preclinical studies?

Methodological Answer:
Contradictions often arise from assay conditions or cellular models. To address this:

  • Standardize Assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize results to positive controls (e.g., doxorubicin) .
  • Mechanistic Studies: Perform target engagement assays (e.g., Western blot for apoptosis markers like caspase-3) to confirm on-target effects .
  • Orthogonal Validation: Compare results across in vitro (MTT assay) and in vivo (xenograft models) platforms .

Advanced: What computational methods predict structure-activity relationships (SAR) for sulfanyl-acetamide derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) may form hydrogen bonds with the acetamide group .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors. For example, higher logP (>3.5) correlates with improved membrane permeability .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence yield in multi-step synthesis?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance NAS reaction rates due to better stabilization of transition states .
  • Catalyst Optimization: Use Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura couplings between aryl halides and boronic acids, achieving yields >80% .
  • Temperature Control: Maintain 0–5°C during acetyl chloride additions to prevent side reactions (e.g., hydrolysis) .

Advanced: What strategies resolve crystallographic ambiguities in sulfanyl-acetamide derivatives?

Methodological Answer:

  • X-ray Crystallography: Collect high-resolution data (≤0.8 Å) using synchrotron radiation. Refine structures with SHELXL, focusing on disordered sulfanyl groups .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···H contacts contribute ~12% to crystal packing) .
  • Twinned Crystals: Apply TwinRotMat in PLATON to deconvolute overlapping reflections .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Drug Discovery: Screen against kinase targets (e.g., BRAF V600E) using fluorescence polarization assays .
  • Chemical Biology: Use as a photoaffinity probe by introducing azide groups for click chemistry .
  • Material Science: Study self-assembly into supramolecular structures via TEM and SAXS .

Advanced: How can metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., acetamide NH) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., as pivalate esters) to enhance bioavailability .
  • Microsomal Assays: Test stability in rat liver microsomes (RLM); half-life >30 min indicates suitability for in vivo use .

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